

synthesis and purification of 2-Bromobenzoic acid-d4

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Compound of Interest

Compound Name: 2-Bromobenzoic acid-d4

Cat. No.: B15126906

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An In-depth Technical Guide to the Synthesis and Purification of **2-Bromobenzoic acid-d4**

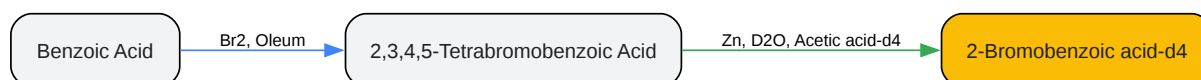
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic route and purification protocol for **2-Bromobenzoic acid-d4**. The methodologies are based on established chemical principles and adapted from literature precedents for similar non-deuterated and deuterated aromatic compounds.

Proposed Synthesis of 2-Bromobenzoic acid-d4

A plausible and efficient two-step synthetic pathway for **2-Bromobenzoic acid-d4** is proposed, starting from the readily available benzoic acid. The first step involves exhaustive bromination to produce a polybrominated intermediate, 2,3,4,5-tetrabromobenzoic acid. The subsequent step is a selective reductive dehalogenation using a deuterium source to yield the desired deuterated product.

Synthesis Pathway Diagram



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Caption: Proposed two-step synthesis of **2-Bromobenzoic acid-d4**.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrabromobenzoic Acid

This protocol is adapted from methods for the exhaustive bromination of aromatic compounds.

Materials:

- Benzoic acid
- Bromine (Br₂)
- 20% Oleum (fuming sulfuric acid)
- Sodium bisulfite
- Ice
- Distilled water

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place benzoic acid and 20% oleum.
- Cool the mixture in an ice bath and slowly add bromine from the dropping funnel with vigorous stirring.
- After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
- Carefully pour the cooled reaction mixture onto crushed ice.
- The crude 2,3,4,5-tetrabromobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

- To remove any unreacted bromine, wash the solid with a cold, dilute solution of sodium bisulfite, followed by another wash with cold water.
- Dry the crude product under vacuum.

Step 2: Synthesis of 2-Bromobenzoic acid-d4

This procedure is based on the general method for the deuteration of halogenated benzoic acids.

Materials:

- 2,3,4,5-Tetrabromobenzoic acid
- Zinc dust (activated)
- Deuterium oxide (D₂O, 99.8 atom % D)
- Acetic acid-d4 (CD₃COOD, 99.5 atom % D)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

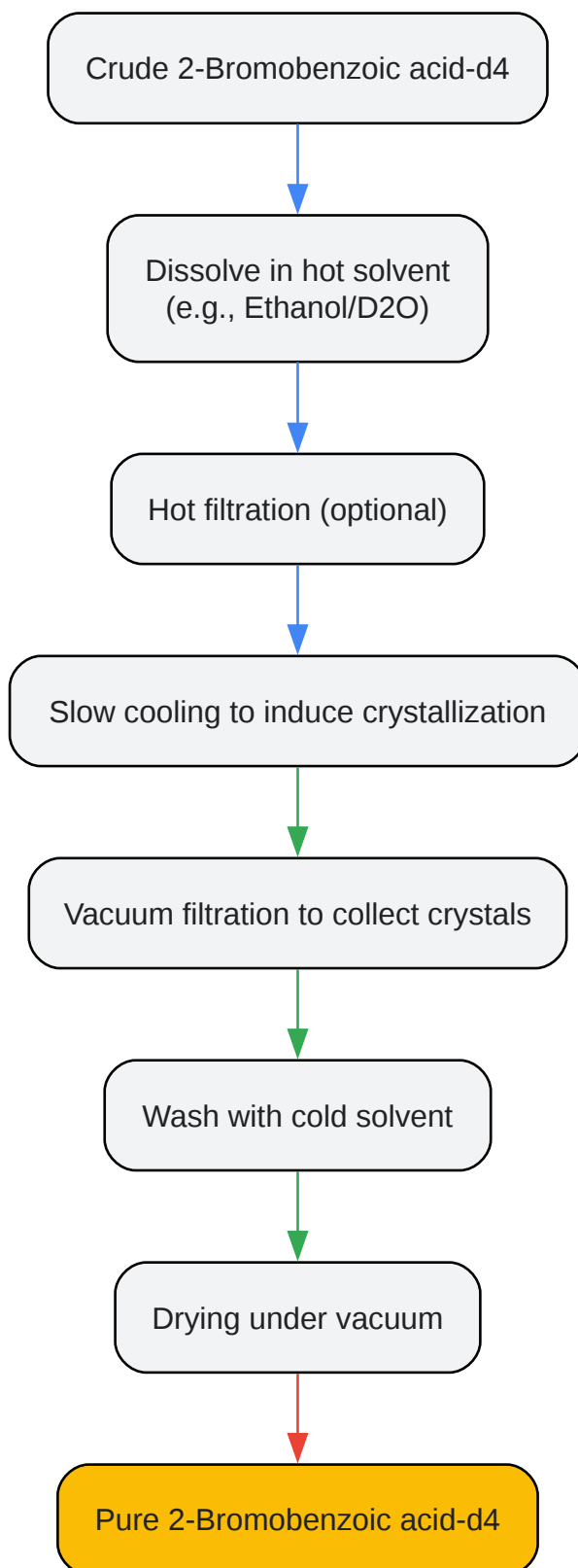
- In a round-bottom flask, suspend 2,3,4,5-tetrabromobenzoic acid in a mixture of deuterium oxide and acetic acid-d4.
- Add activated zinc dust portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.
- After the addition of zinc is complete, continue stirring at room temperature until the starting material is consumed (monitored by TLC or HPLC).
- Filter the reaction mixture to remove excess zinc and inorganic salts. Wash the residue with a small amount of D₂O.

- Acidify the filtrate with a small amount of DCl (if necessary) and extract the product with diethyl ether.
- Wash the combined organic extracts with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **2-Bromobenzoic acid-d4**.

Purification of 2-Bromobenzoic acid-d4

Purification of the crude product is crucial to obtain a high-purity compound suitable for research and development. Recrystallization is a common and effective method.^{[1][2]}

Purification Workflow Diagram



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Caption: General workflow for the purification of **2-Bromobenzoic acid-d4**.

Recrystallization Protocol

Materials:

- Crude **2-Bromobenzoic acid-d4**
- Ethanol (or other suitable solvent)
- Deuterium oxide (D₂O)
- Activated carbon (optional)

Procedure:

- Dissolve the crude **2-Bromobenzoic acid-d4** in a minimal amount of hot ethanol.
- Add hot D₂O dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.
- Perform a hot filtration to remove the activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol/D₂O mixture.
- Dry the crystals under vacuum to obtain pure **2-Bromobenzoic acid-d4**.

Data Presentation

The following table summarizes key quantitative data for **2-Bromobenzoic acid-d4** and its non-deuterated analog for comparison.

Parameter	2-Bromobenzoic acid	2-Bromobenzoic acid-d4
Molecular Formula	C ₇ H ₅ BrO ₂	C ₇ HD ₄ BrO ₂
Molecular Weight	201.02 g/mol	205.04 g/mol
Appearance	White to off-white crystalline powder	Expected to be a white to off-white crystalline powder
Melting Point	147-150 °C	Expected to be similar to the non-deuterated compound
Purity (typical)	>98%	>98% (after purification)
Deuterium Incorporation	N/A	>98 atom % D (expected)
¹ H NMR (CDCl ₃ , δ)	8.00 (m, 1H), 7.72 (m, 1H), 7.47–7.34 (m, 2H)	Expected to show the absence of aromatic proton signals
MS (ESI-) m/z	199/201 [M-H] ⁻	Expected: 203/205 [M-H] ⁻

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References

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